4-((2,6-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
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Overview
Description
4-[(2,6-Dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system substituted with a 2,6-dichlorophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-[(2,6-Dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.
Medicine: Research into its pharmacological properties may reveal new drug candidates or lead compounds for drug development.
Mechanism of Action
The mechanism of action of 4-[(2,6-dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,6-Dichlorophenyl)sulfanyl]-3,4-dihydro-1lambda6-thieno[2,3-b]thiopyran-1,1(2H)-dione
- 4-[(2,6-Dichlorophenyl)sulfanyl]-2H-thieno[2,3-b]thiopyran-1,1-dione
Uniqueness
Compared to similar compounds, 4-[(2,6-dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione may exhibit unique properties due to its specific structural features, such as the presence of the 2,6-dichlorophenylsulfanyl group and the thieno[2,3-b]thiopyran ring system. These features can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10Cl2O2S3 |
---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
4-(2,6-dichlorophenyl)sulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide |
InChI |
InChI=1S/C13H10Cl2O2S3/c14-9-2-1-3-10(15)12(9)19-11-4-6-18-13-8(11)5-7-20(13,16)17/h1-4,6,11H,5,7H2 |
InChI Key |
NJGRYHXRYYDHIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(C=CS2)SC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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